ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate
Description
ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 1-[6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-4-33-25(28)17-11-13-27(14-12-17)24-21-15-19(32-3)7-10-22(21)26-16-23(24)34(29,30)20-8-5-18(31-2)6-9-20/h5-10,15-17H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPQUDXSQNTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Methoxy and Sulfonyl Groups: The methoxy and sulfonyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methoxybenzene and sulfonyl chlorides.
Formation of the Piperidine Ring: The piperidine ring is formed through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline and piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds often exhibit significant activity against various cancer cell lines. Ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate has been explored for its potential as an anticancer agent. The mechanism of action is hypothesized to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Case Study:
A study synthesized related piperidine derivatives and evaluated their anticancer potential. Compounds derived from similar structures showed IC50 values indicating strong anticancer properties, suggesting that this compound may have comparable efficacy .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial effects. The presence of the quinoline core is often associated with significant pharmacological properties, including activity against various bacterial and fungal strains.
Research Findings:
Studies have shown that quinoline derivatives can inhibit the growth of certain pathogens, making them potential candidates for developing new antimicrobial agents.
Synthesis and Chemical Properties
Mechanism of Action
The mechanism of action of ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Piperidine Derivatives: Such as piperidine itself and its various substituted forms, used in pharmaceuticals and agrochemicals.
Uniqueness
ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of quinoline and piperidine moieties makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate, a compound with significant pharmaceutical potential, is characterized by its complex structure and diverse biological activities. The compound belongs to the class of piperidine derivatives, which are known for their interactions with various biological targets, including receptors and enzymes.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.42 g/mol. The compound features a quinoline core, which is often associated with antitumor and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.42 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. Research indicates that quinoline derivatives can modulate receptor functions, leading to significant pharmacological effects such as:
- Antitumor Activity : this compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : The compound demonstrates activity against specific bacterial strains, indicating potential use in treating infections.
Case Studies
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of quinoline derivatives on human cancer cell lines. Results indicated that compounds similar to this compound inhibited cell proliferation significantly, suggesting a promising avenue for cancer therapy .
- Antimicrobial Evaluation :
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Quinoline Core : Utilizing Skraup synthesis or similar methods.
- Introduction of Functional Groups : Methoxy and sulfonyl groups are introduced through selective substitution reactions.
- Final Coupling Reaction : The piperidine moiety is attached via nucleophilic substitution.
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the purity and structural integrity of the synthesized compound .
Potential Applications
The biological activities associated with this compound suggest several potential applications:
- Cancer Treatment : As a lead compound in the development of novel anticancer agents.
- Antimicrobial Agents : For the treatment of resistant bacterial infections.
Q & A
Basic: What synthetic routes are commonly employed to prepare ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate?
The synthesis typically involves multi-step strategies:
- Quinoline core formation : A Biginelli-like reaction (three-component condensation of aldehydes, thioureas, and β-keto esters) can generate substituted dihydropyrimidinones, which are cyclized to quinoline derivatives under acidic conditions .
- Sulfonylation : The 3-position of the quinoline ring is functionalized via sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Piperidine coupling : The piperidine-4-carboxylate moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, followed by esterification with ethyl chloroformate .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation at the quinoline 3-position?
Key strategies include:
- Temperature control : Maintaining temperatures below 0°C during sulfonyl chloride addition minimizes hydrolysis and undesired electrophilic substitutions .
- Catalyst selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity in cross-coupling steps, as demonstrated in analogous quinoline syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing reactive intermediates .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Advanced: How can molecular dynamics simulations resolve contradictions in reported conformational stability of the piperidine ring?
Conflicting NMR data on piperidine ring puckering (e.g., chair vs. boat conformations) can arise from solvent polarity or temperature effects. Computational approaches include:
- Density Functional Theory (DFT) : Calculate energy differences between conformers to identify the most stable structure in solution .
- Solvent-accessible surface area (SASA) analysis : Predict solvent interactions influencing conformational preferences .
- NOESY correlations : Validate computational predictions by comparing simulated and experimental nuclear Overhauser effects .
Basic: What biological targets are associated with the quinoline-sulfonyl pharmacophore in this compound?
The quinoline-sulfonyl scaffold is implicated in:
- Kinase inhibition : Sulfonyl groups act as hydrogen-bond acceptors for ATP-binding pockets (e.g., tyrosine kinases) .
- Antimicrobial activity : Quinolines disrupt bacterial DNA gyrase, though activity depends on substituent electronegativity .
- CNS targets : Piperidine moieties enhance blood-brain barrier penetration, suggesting potential neuropharmacological applications .
Advanced: What computational tools predict the binding mode of this compound to kinase targets?
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of kinases (e.g., EGFR or Aurora kinases) using the sulfonyl group as an anchor .
- MM-PBSA/GBSA : Calculate binding free energies to prioritize synthetic targets .
- Pharmacophore modeling : Map electrostatic/hydrophobic features of the quinoline and piperidine moieties to optimize interactions .
Basic: How is purity assessed post-synthesis, and what contaminants are typical?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); monitor for unreacted sulfonyl chloride or ester hydrolysis byproducts .
- TLC : Spotting with iodine vapor or UV visualization identifies residual starting materials (Rf differences > 0.3 indicate successful coupling) .
Advanced: What substituent modifications enhance metabolic stability without compromising target affinity?
- Methoxy → trifluoromethoxy substitution : Reduces CYP450-mediated demethylation while maintaining electron-donating effects .
- Piperidine N-alkylation : Blocks oxidative metabolism at the nitrogen (e.g., methyl or cyclopropyl groups) .
- Ester → amide bioisosteres : Improve hydrolytic stability in plasma .
Basic: What solvents are optimal for recrystallization of this compound?
- Ethanol/water mixtures : Achieve high purity (>98%) via slow cooling crystallization .
- Dichloromethane/hexane : Effective for removing nonpolar impurities .
Advanced: How does the 4-methoxybenzenesulfonyl group influence π-π stacking interactions in crystal packing?
Single-crystal X-ray diffraction reveals:
- Sulfonyl oxygen participation : Forms hydrogen bonds with adjacent quinoline rings, stabilizing layered structures .
- Methoxy orientation : Orthogonal alignment minimizes steric clashes, enhancing lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
